molecular formula C14H22ClNO2 B1378638 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride CAS No. 1423031-70-2

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride

Cat. No.: B1378638
CAS No.: 1423031-70-2
M. Wt: 271.78 g/mol
InChI Key: PEWOSOHQWVLCAZ-UHFFFAOYSA-N
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Description

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol. This compound is known for its crystalline solid form and high purity, making it a valuable tool for researchers and chemists .

Preparation Methods

The synthesis of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride typically involves the reaction of 2-amino-1-phenylpropanol with oxane in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids, breaking down the compound into its constituent parts.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in pharmaceutical testing and chemical analysis.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Industry: The compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Amino-1-phenylpropoxy)oxane hydrochloride can be compared with other similar compounds, such as:

  • 2-(2-Amino-1-phenylpropoxy)ethanol hydrochloride
  • 3-(2-Amino-1-phenylpropoxy)propane hydrochloride
  • 4-(2-Amino-1-phenylpropoxy)butane hydrochloride

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and functionality .

Properties

IUPAC Name

1-(oxan-4-yloxy)-1-phenylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13;/h2-6,11,13-14H,7-10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWOSOHQWVLCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)OC2CCOCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-70-2
Record name Benzeneethanamine, α-methyl-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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